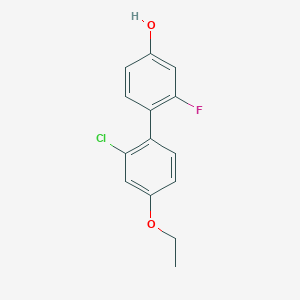
5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol, 95%
Vue d'ensemble
Description
5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) is an organic compound with a wide range of applications in scientific research. It is an aryl halide that is widely used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the production of other compounds. This compound has been studied extensively in recent years and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been determined.
Mécanisme D'action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition may be due to the formation of a covalent bond between the compound and the enzyme. Additionally, it is believed that the compound may act as a substrate for certain enzymes, such as cytochrome P450 enzymes, leading to the production of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is believed that the compound may have an effect on the metabolism of certain drugs, such as antifungal drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) in lab experiments has several advantages. The compound is relatively easy to synthesize, is relatively stable, and has a wide range of applications. Additionally, the compound is relatively inexpensive and is widely available. However, there are some limitations to the use of this compound in lab experiments. The compound is flammable and should be handled with care. Additionally, the compound is toxic and should be handled with appropriate safety equipment.
Orientations Futures
The potential future directions for 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of the compound and its use as a catalyst in organic reactions is needed. Additionally, further research into the potential toxic effects of the compound and its potential interactions with other compounds is needed. Finally, further research into the potential uses of the compound in drug development and drug delivery is needed.
Méthodes De Synthèse
5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) can be synthesized from 4-chlorophenol and 3-fluorophenol using a two-step reaction. The first step involves the reaction of 4-chlorophenol with a base, such as sodium hydroxide, to form 4-chlorophenolate. The second step involves the reaction of 4-chlorophenolate with 3-fluorophenol in the presence of a catalyst, such as a Lewis acid, to form the desired product. This reaction can be carried out at a temperature of 80-90°C and a pressure of 1-2 atm.
Applications De Recherche Scientifique
5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol (95% purity) is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the production of other compounds. It is also used in the production of dyes, pharmaceuticals, and other chemicals. Additionally, it is used in the study of enzyme kinetics, metabolic pathways, and drug metabolism.
Propriétés
IUPAC Name |
2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-12-2-1-7(5-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZCLUJWAVBUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684509 | |
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-45-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-3′-fluoro-5′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)
